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Commercial Suppliers and Quality Control of High-Purity Celecoxib-d3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity **Celecoxib-d3**, a deuterated analog of the selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals who utilize **Celecoxib-d3** as an internal standard in pharmacokinetic and metabolic studies, or for other research applications requiring a stable isotope-labeled standard. This guide outlines the quality control specifications from various suppliers, details key experimental protocols for identity, purity, and isotopic enrichment, and illustrates the relevant biological pathway and analytical workflows.

Introduction to Celecoxib-d3

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory cascade.[1] **Celecoxib-d3** is a stable isotope-labeled version of Celecoxib, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Celecoxib but has a higher molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects.[2][3]



Commercial Suppliers of High-Purity Celecoxib-d3

Several reputable chemical suppliers offer high-purity **Celecoxib-d3** for research and development purposes. The quality and documentation provided by these suppliers are critical for ensuring the accuracy and reliability of experimental results. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Stated Purity
MedChemEx press	Celecoxib-d3	544686-18-2	C17H11D3F3N 3O2S	384.39	≥99.0%
LGC Standards	Celecoxib-d3 (methyl-d3)	544686-18-2	C17D3H11F3N 3O2S	384.39	≥98% Chemical Purity, 99 atom % D
Cayman Chemical	Celecoxib-d3	544686-18-2	C17H11D3F3N 3O2S	384.39	≥98%
Toronto Research Chemicals	Celecoxib-d3	544686-18-2	C17H11D3F3N 3O2S	384.39	≥98% (or as specified on CoA)
Clearsynth	Celecoxib-d3	544686-18-2	C17H11D3F3N 3O2S	384.39	Purity by HPLC provided on CoA

Experimental Protocols for Quality Control

Ensuring the quality of **Celecoxib-d3** is paramount for its use as a reference standard. The following are key experimental protocols adapted from established pharmacopeial methods and scientific literature for the quality control of high-purity **Celecoxib-d3**.

Identification by Infrared (IR) Spectroscopy



This test confirms the identity of the material by comparing its infrared spectrum to that of a known reference standard.

Methodology:

- Prepare a potassium bromide (KBr) disc of the **Celecoxib-d3** test sample.
- Record the infrared spectrum from 4000 to 400 cm⁻¹.
- The absorption spectrum of the sample should be concordant with the reference spectrum of Celecoxib, with expected minor shifts due to the C-D bonds. Key characteristic peaks for Celecoxib include those for S=O stretching (around 1150-1350 cm⁻¹), N-H stretching (around 1550-1600 cm⁻¹ and 3300-3500 cm⁻¹), and C-F stretching (around 1219 cm⁻¹).[4][5]
 [6]

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of **Celecoxib-d3** and quantifies any related impurities. The following is a general procedure based on the USP monograph for Celecoxib.[7] [8]

Chromatographic Conditions:

- Column: C18, 4.6 mm × 25 cm; 5-μm packing (e.g., L11 as per USP)
- Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer), methanol, and acetonitrile. A common ratio is 60:30:10 (Buffer:Methanol:Acetonitrile).[9]
- Flow Rate: 1.3 mL/min[9]
- Column Temperature: 60 °C
- · Detector: UV at 215 nm
- Injection Volume: 25 μL

Procedure:



- Standard Solution Preparation: Accurately weigh and dissolve a known amount of USP Celecoxib Reference Standard in the diluent (e.g., 3:1 methanol and water) to obtain a known concentration (e.g., 0.5 mg/mL).
- Sample Solution Preparation: Prepare a solution of Celecoxib-d3 in the diluent to the same concentration as the Standard Solution.
- System Suitability: Inject a system suitability solution containing Celecoxib and known impurities to ensure adequate resolution and reproducibility. The resolution between Celecoxib and its related compounds should be not less than 1.8.
- Analysis: Inject the Standard and Sample solutions into the chromatograph, record the chromatograms, and measure the peak responses.
- Calculation: Calculate the percentage of each impurity in the **Celecoxib-d3** sample. The total impurities should not exceed a specified limit (e.g., not more than 0.5%).

Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol determines the isotopic purity of **Celecoxib-d3**, ensuring a high percentage of the deuterated form.[10][11]

Methodology:

- Sample Preparation: Prepare a dilute solution of Celecoxib-d3 in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system or direct infusion.
- Data Acquisition: Acquire the full scan mass spectrum in the positive ion mode, focusing on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For **Celecoxib-d3**, the expected m/z will be around 385.1.
- Data Analysis:



- Extract the ion chromatograms for the unlabeled Celecoxib ([M+H]+, m/z \approx 382.1) and the deuterated **Celecoxib-d3** ([M+H]+, m/z \approx 385.1).
- Integrate the peak areas for each isotopic species.
- Calculate the isotopic enrichment using the following formula:
 - Isotopic Enrichment (%) = [Area(d3) / (Area(d0) + Area(d3))] * 100

Residual Solvents by Gas Chromatography (GC)

This test quantifies any residual organic solvents from the synthesis and purification process, following the guidelines of USP <467>.[12][13][14][15][16]

Methodology:

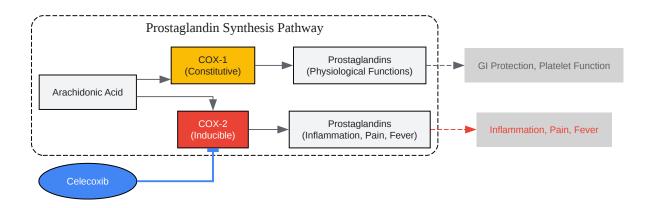
- Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Sample Preparation: Accurately weigh the Celecoxib-d3 sample into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide).
- Standard Preparation: Prepare standard solutions of the potential residual solvents at their specified limits.
- Analysis: Analyze the headspace of the heated sample and standard vials by GC.
- Quantification: Compare the peak areas of any detected solvents in the sample to those in the standard solutions to ensure they are below the acceptable limits for pharmaceutical ingredients.

Visualizations

Celecoxib Mechanism of Action: COX-2 Signaling Pathway

The following diagram illustrates the mechanism of action of Celecoxib, highlighting its selective inhibition of the COX-2 enzyme in the prostaglandin synthesis pathway.





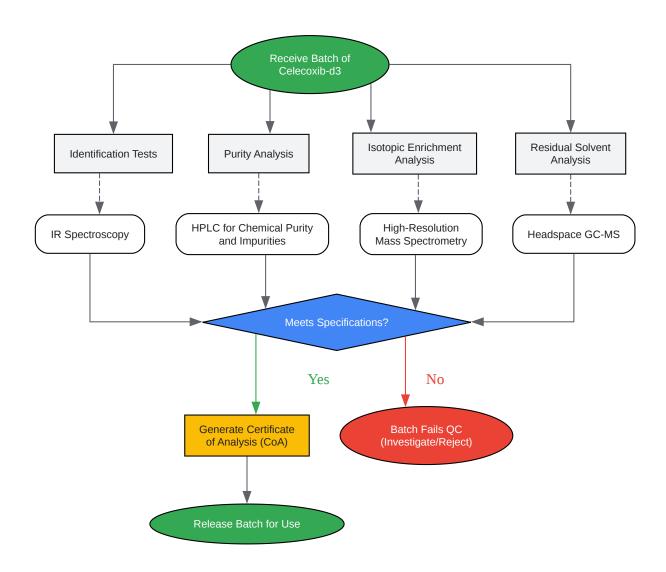
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Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 pathway.

Quality Control Workflow for High-Purity Celecoxib-d3

This diagram outlines the typical workflow for the quality control testing of a batch of high-purity **Celecoxib-d3**.





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Caption: A typical quality control workflow for high-purity Celecoxib-d3.

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